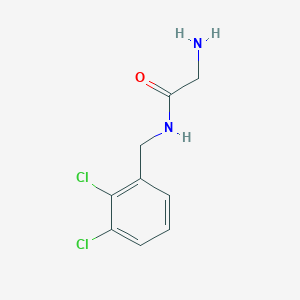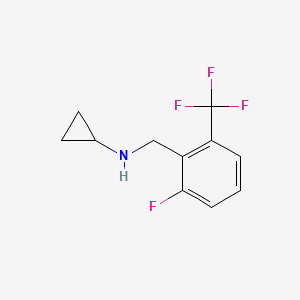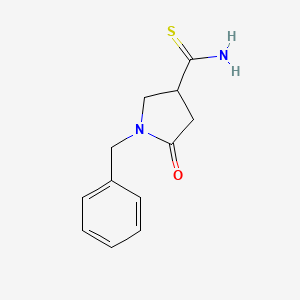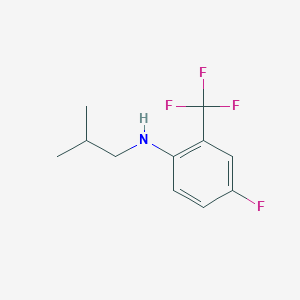![molecular formula C11H11F4N B7903477 N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}cyclopropanamine](/img/structure/B7903477.png)
N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}cyclopropanamine is an organic compound characterized by the presence of a cyclopropane ring attached to a benzylamine moiety substituted with fluorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}cyclopropanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluoro-2-(trifluoromethyl)benzyl chloride.
Cyclopropanation: The benzyl chloride undergoes a cyclopropanation reaction with cyclopropylamine under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at low temperatures to control the reactivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the cyclopropanation reaction.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and safety.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the cyclopropane ring or the aromatic ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles like amines or thiols replace the fluorine or trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in ether.
Substitution: Sodium hydride in DMF, thiols in the presence of a base.
Major Products
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of cyclopropylamines or reduced aromatic compounds.
Substitution: Formation of substituted benzylamines or thiols.
Scientific Research Applications
N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in medicinal chemistry for drug development.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}cyclopropanamine involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways: It can modulate biochemical pathways, such as signal transduction or metabolic pathways, leading to its observed effects.
Binding Interactions: The fluorine and trifluoromethyl groups enhance binding affinity and specificity to target proteins.
Comparison with Similar Compounds
Similar Compounds
N-{[4-(trifluoromethyl)phenyl]methyl}cyclopropanamine: Lacks the fluorine substitution, which may affect its reactivity and binding properties.
N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}cyclopropane: Similar structure but without the amine group, leading to different chemical behavior.
Uniqueness
N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}cyclopropanamine is unique due to the combination of the cyclopropane ring and the fluorinated benzylamine moiety, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4N/c12-8-2-1-7(6-16-9-3-4-9)10(5-8)11(13,14)15/h1-2,5,9,16H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZBBYDCOLNDFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C=C(C=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B7903399.png)
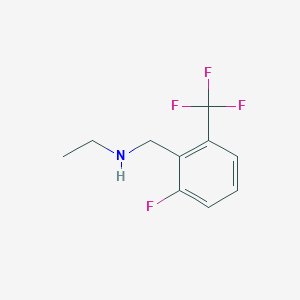
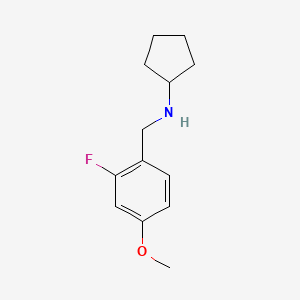
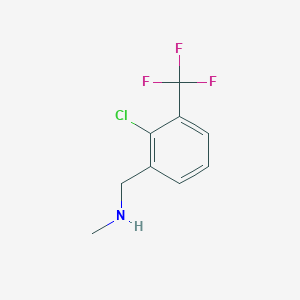
![([2-Chloro-6-(trifluoromethyl)phenyl]methyl)(methyl)amine](/img/structure/B7903422.png)
![N-[(2-chloro-3-fluorophenyl)methyl]cyclopentanamine](/img/structure/B7903444.png)
amine](/img/structure/B7903446.png)
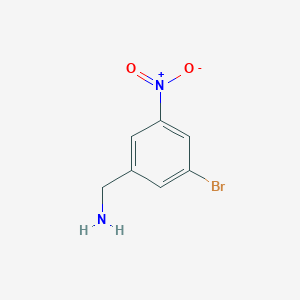
![2-[(6-Bromo-pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B7903461.png)

